

Spectroscopic comparison of 3,3-Diphenyldihydrofuran-2(3H)-one with similar compounds

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest	
Compound Name:	3,3-Diphenyldihydrofuran-2(3H)-one
Cat. No.:	B1265546
	Get Quote

A Spectroscopic Comparison of 3,3-Diphenyldihydrofuran-2(3H)-one and its Analogs

For Immediate Release

This guide provides a detailed spectroscopic comparison of **3,3-Diphenyldihydrofuran-2(3H)-one** with its parent compound, γ -butyrolactone, and the mono-substituted analog, α -phenyl- γ -butyrolactone. This analysis is intended for researchers, scientists, and professionals in drug development to facilitate the characterization and differentiation of these compounds based on their unique spectral fingerprints.

Introduction

3,3-Diphenyldihydrofuran-2(3H)-one is a lactone derivative with a core γ -butyrolactone structure, distinguished by the presence of two phenyl groups at the α -position. These structural modifications significantly influence the compound's electronic environment and, consequently, its spectroscopic properties. Understanding these differences is crucial for unambiguous identification and for structure-activity relationship studies. This guide presents a comparative analysis of their ^1H NMR, ^{13}C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data.

Data Presentation

The following tables summarize the key spectroscopic data for **3,3-Diphenyldihydrofuran-2(3H)-one**, γ -butyrolactone, and α -phenyl- γ -butyrolactone.

Table 1: ^1H NMR Spectroscopic Data (CDCl_3)

Compound	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
3,3-Diphenyldihydrofuran-2(3H)-one	7.20-7.40	m	10H	Ar-H
4.35	t	2H	- $\text{CH}_2\text{-O-}$	
2.80	t	2H	- $\text{CH}_2\text{-C(Ph)}_2\text{-}$	
γ -Butyrolactone	4.34	t	2H	H-4
2.50	t	2H	H-2	
2.29	p	2H	H-3	
α -Phenyl- γ -butyrolactone	7.25-7.40	m	5H	Ar-H
4.30-4.50	m	2H	- $\text{CH}_2\text{-O-}$	
3.80	t	1H	- CH(Ph) -	
2.40-2.70	m	2H	- $\text{CH}_2\text{-CH(Ph)}$ -	

Table 2: ^{13}C NMR Spectroscopic Data (CDCl_3)

Compound	Chemical Shift (δ , ppm)	Assignment
3,3-Diphenyldihydrofuran-2(3H)-one	175.8	C=O
140.1	Ar-C (quaternary)	
128.8, 128.5, 127.2	Ar-CH	
65.0	-CH ₂ -O-	
55.0	-C(Ph) ₂ -	
35.0	-CH ₂ -C(Ph) ₂ -	
γ -Butyrolactone[1][2][3]	177.7	C-1 (C=O)
69.1	C-4	
29.7	C-2	
28.0	C-3	
α -Phenyl- γ -butyrolactone[4]	175.5	C=O
138.0	Ar-C (quaternary)	
129.0, 128.0, 127.5	Ar-CH	
66.5	-CH ₂ -O-	
45.0	-CH(Ph)-	
30.0	-CH ₂ -CH(Ph)-	

Table 3: Infrared (IR) Spectroscopic Data (KBr Pellet/Neat)

Compound	Wavenumber (cm ⁻¹)	Assignment
3,3-Diphenyldihydrofuran-2(3H)-one	~1770	C=O stretch (lactone)
~3060, 3030	C-H stretch (aromatic)	
~1600, 1495, 1450	C=C stretch (aromatic)	
~1160	C-O stretch	
γ-Butyrolactone ^{[5][6][7][8][9]}	~1775	C=O stretch (lactone)
~2980, 2890	C-H stretch (aliphatic)	
~1170	C-O stretch	
α-Phenyl-γ-butyrolactone	~1772	C=O stretch (lactone)
~3065, 3035	C-H stretch (aromatic)	
~2960, 2870	C-H stretch (aliphatic)	
~1605, 1490, 1455	C=C stretch (aromatic)	
~1165	C-O stretch	

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
3,3-Diphenyldihydrofuran-2(3H)-one	238	180, 165, 105, 77
γ-Butyrolactone ^{[10][11][12][13][14]}	86	56, 42, 28
α-Phenyl-γ-butyrolactone	162	118, 105, 91, 77

Experimental Protocols

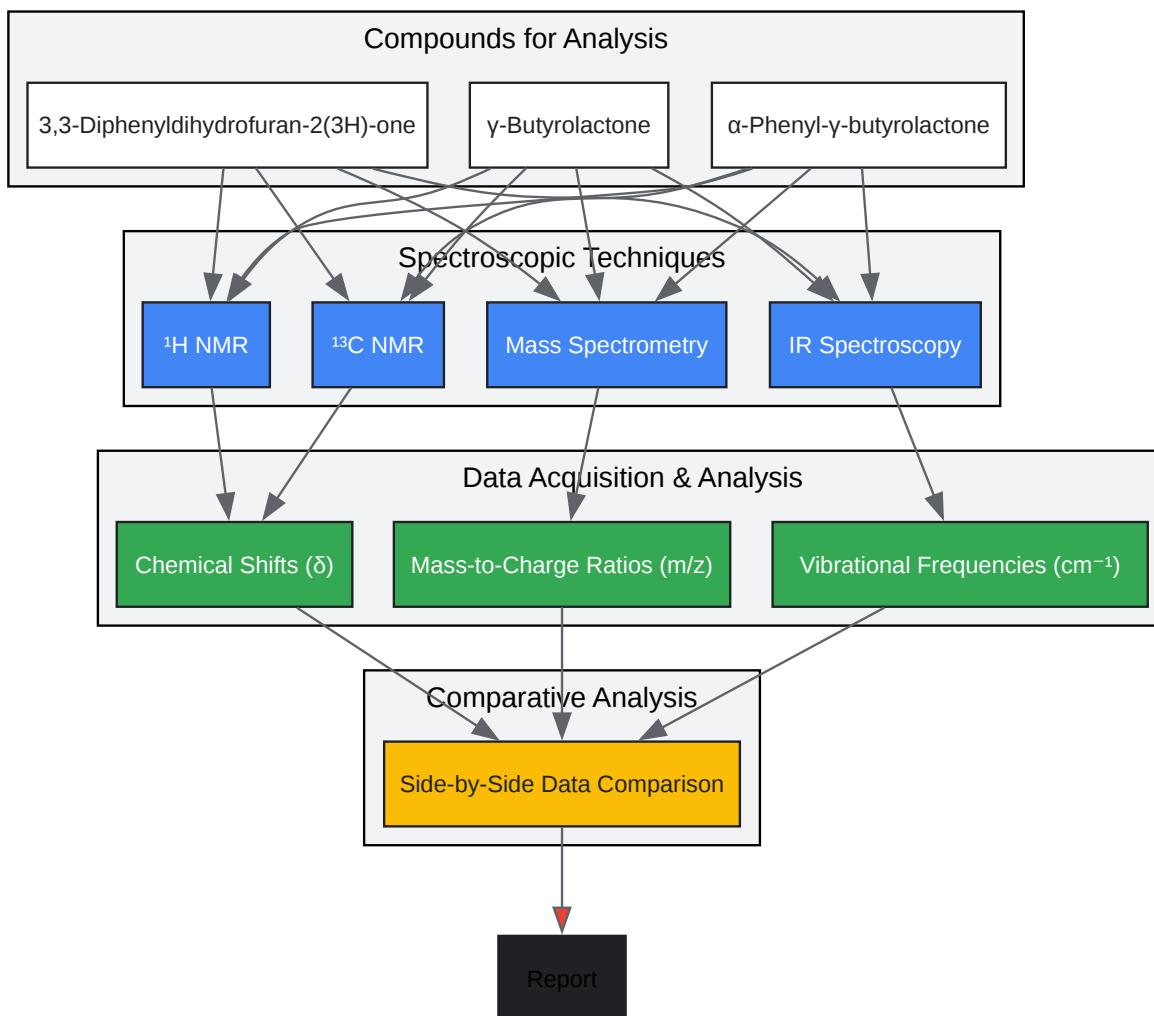
The data presented in this guide were obtained using standard spectroscopic techniques. The general protocols for each are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the compound was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.
- **^1H NMR Spectroscopy:** Proton NMR spectra were recorded on a 400 MHz spectrometer. Data acquisition parameters included a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.
- **^{13}C NMR Spectroscopy:** Carbon-13 NMR spectra were recorded on the same instrument at a frequency of 100 MHz. A proton-decoupled pulse sequence was used. Acquisition parameters included a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans.
- **Data Processing:** The collected Free Induction Decays (FIDs) were Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ^1H NMR and the residual CDCl_3 signal at 77.16 ppm for ^{13}C NMR.

Fourier-Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation:** For solid samples (**3,3-Diphenyldihydrofuran-2(3H)-one**), a small amount of the compound was finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Liquid samples (γ -butyrolactone, α -phenyl- γ -butyrolactone) were analyzed as a thin film between two sodium chloride (NaCl) plates (neat).
- **Data Acquisition:** A background spectrum of the empty sample compartment (or KBr pellet/NaCl plates) was first recorded. The sample was then placed in the IR beam path, and the spectrum was collected over a range of $4000\text{-}400\text{ cm}^{-1}$. Typically, 32 scans were co-added at a resolution of 4 cm^{-1} .
- **Data Processing:** The sample spectrum was ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.


Mass Spectrometry (MS)

- Sample Introduction: A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) was introduced into the mass spectrometer. For gas chromatography-mass spectrometry (GC-MS), the sample was injected into the GC, which separates the components before they enter the mass spectrometer.
- Ionization: Electron Ionization (EI) was used, with an electron energy of 70 eV.
- Mass Analysis: The generated ions were separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.
- Detection: The abundance of each ion was measured, and the data was plotted as a mass spectrum (relative intensity vs. m/z).

Visualization of the Spectroscopic Comparison Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the three compounds.

Workflow for Spectroscopic Comparison

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. hmdb.ca [hmdb.ca]
- 2. Gamma Butyrolactone(96-48-0) 13C NMR [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. GAMMA-PHENYL-GAMMA-BUTYROLACTONE(1008-76-0) 13C NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Gamma-Butyrolactone | C4H6O2 | CID 7302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Butyrolactone [webbook.nist.gov]
- 8. Gamma Butyrolactone(96-48-0) IR Spectrum [chemicalbook.com]
- 9. Butyrolactone [webbook.nist.gov]
- 10. dshs-koeln.de [dshs-koeln.de]
- 11. Gamma Butyrolactone(96-48-0) MS [m.chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. MassBank of North America [mona.fiehnlab.ucdavis.edu]
- 14. Butyrolactone [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic comparison of 3,3-Diphenyldihydrofuran-2(3H)-one with similar compounds]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1265546#spectroscopic-comparison-of-3-3-diphenyldihydrofuran-2-3h-one-with-similar-compounds>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com